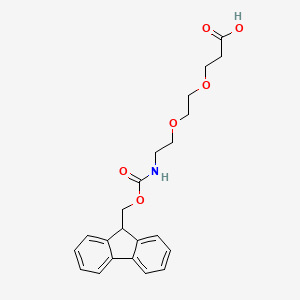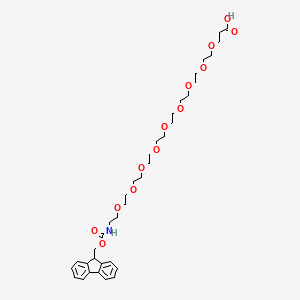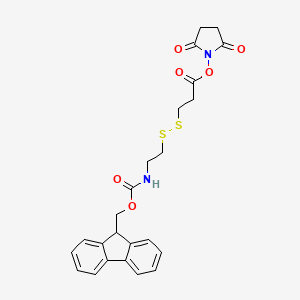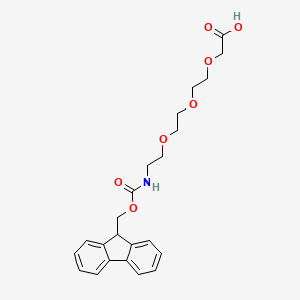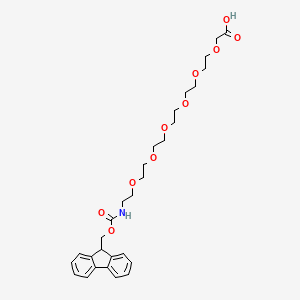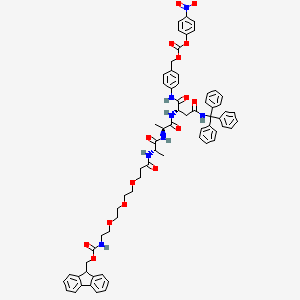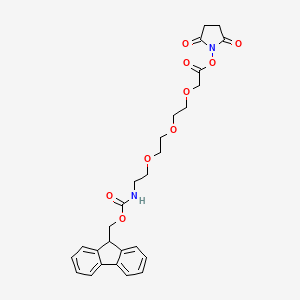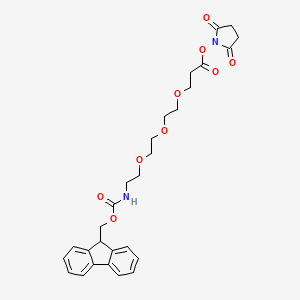
Fluzoparib
Übersicht
Beschreibung
Fluzoparib, auch bekannt als Fuzuloparib, ist ein kleinmolekularer, oral aktiver Poly(ADP-Ribosyl)-Polymerase (PARP)-Inhibitor. Es wird von Jiangsu Hengrui Pharmaceuticals Co., Ltd. zur Behandlung verschiedener solider Tumoren entwickelt, darunter Eierstockkrebs, Eileiterkrebs, primärer Peritonealkrebs, Bauchspeicheldrüsenkrebs, Brustkrebs, Prostatakrebs und Lungenkrebs . This compound erhielt am 11. Dezember 2020 seine erste Zulassung in China für die Behandlung von platinsensitivem rezidivierendem Eierstockkrebs bei Patientinnen mit Keimbahn-BRCA-Mutation, die eine Zweitlinien- oder höhere Chemotherapie erhalten haben .
Wissenschaftliche Forschungsanwendungen
Fluzoparib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Medizin wird this compound in erster Linie zur Behandlung von Eierstockkrebs und anderen soliden Tumoren eingesetzt. Es wird auch für seinen potenziellen Einsatz bei der Behandlung von Bauchspeicheldrüsenkrebs, Brustkrebs, Prostatakrebs und Lungenkrebs untersucht . In der Biologie wird this compound verwendet, um die Rolle von PARP-Enzymen bei der DNA-Reparatur und der genomischen Stabilität zu untersuchen . In der Chemie dient this compound als Modellverbindung zur Untersuchung der Synthese und Reaktivität von PARP-Inhibitoren.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Aktivität von Poly(ADP-Ribosyl)-Polymerase (PARP)-Enzymen hemmt. PARP-Enzyme spielen eine entscheidende Rolle bei der Reparatur von DNA-Schäden und der Aufrechterhaltung der genomischen Stabilität. Wenn this compound die PARP-Aktivität hemmt, verhindert es die Reparatur von DNA-Einzelstrangbrüchen, was zur Anhäufung von DNA-Schäden und letztendlich zum Zelltod führt. Dieser Mechanismus ist besonders effektiv bei Krebszellen mit defekten homologem Rekombinationsreparaturwegen, wie z. B. solchen mit BRCA-Mutationen .
Wirkmechanismus
Fluzoparib, also known as Fuzuopali or 4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one, is a small molecule and orally active poly (ADP-ribose) polymerase (PARP) inhibitor .
Target of Action
This compound primarily targets the poly (ADP-ribose) polymerase 1 (PARP1), a key mediator of various forms of DNA damage repair . PARP1 plays an important role in the progression of several cancer types .
Mode of Action
The enzyme PARP1 is activated by binding to DNA single-strand and double-strand breaks . This compound inhibits PARP1, leading to the synthetic lethal effect by impeding DNA repair in the treatment of cancer cells . This inhibition of DNA repair pathways leads to cell cycle arrest and prevents the proliferation of cancer cells .
Biochemical Pathways
The inhibition of PARP1 by this compound affects the DNA damage response pathway . This leads to the accumulation of DNA damage, resulting in cell cycle arrest and apoptosis, particularly in cells deficient in homologous recombination repair (HR), a pathway for repairing double-strand breaks in DNA .
Pharmacokinetics
This compound is taken orally twice daily . It is predominantly metabolized by CYP3A4, with the most common metabolites being mono-oxidation and subsequently hydrogenated products . This compound is mostly excreted as metabolites in urine and feces . It is a substrate of the efflux transporter P-glycoprotein .
Result of Action
The inhibition of PARP1 by this compound leads to the accumulation of DNA damage, resulting in cell cycle arrest and apoptosis . This results in the inhibition of the proliferation of cancer cells, particularly those deficient in homologous recombination repair .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility of this compound . Furthermore, the presence of certain mutations, such as germline BRCA mutations, can influence the effectiveness of this compound .
Vorbereitungsmethoden
Die Herstellung von Fluzoparib umfasst mehrere synthetische Wege und Reaktionsbedingungen. Ein Verfahren umfasst die Durchführung einer Acylierungs-Chlorierungsreaktion an 5-Brom-2-Fluorbenzoesäure mit einem Acylierungs-Chlorierungsreagenz, gefolgt von einer Amidierungsreaktion . Die industriellen Produktionsverfahren für this compound sind proprietär und beinhalten optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Fluzoparib durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können an this compound durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren.
Vergleich Mit ähnlichen Verbindungen
Fluzoparib gehört zu einer Klasse von Verbindungen, die als PARP-Inhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören Olaparib, Niraparib, Rucaparib und Talazoparib. Im Vergleich zu diesen Verbindungen hat this compound in präklinischen und klinischen Studien vielversprechende klinische Aktivität und ein günstiges Sicherheitsprofil gezeigt . Seine einzigartige chemische Struktur und seine pharmakokinetischen Eigenschaften machen es zu einer wertvollen Ergänzung der verfügbaren PARP-Inhibitoren zur Krebsbehandlung.
Eigenschaften
IUPAC Name |
4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F4N6O2/c23-16-6-5-12(10-17-13-3-1-2-4-14(13)19(33)29-28-17)9-15(16)20(34)31-7-8-32-18(11-31)27-21(30-32)22(24,25)26/h1-6,9H,7-8,10-11H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGXCBHXFWBOTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F4N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1358715-18-0 | |
| Record name | Fluzoparib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358715180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluzoparib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FUZULOPARIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWF0ML1CK8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

